

Aerocyanidin: A Potent but Unstable Gram-Positive Antibiotic Awaiting Cross-Resistance Evaluation

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Compound of Interest

Compound Name: *Aerocyanidin*

Cat. No.: *B053187*

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Aerocyanidin, a natural antibiotic produced by the bacterium *Chromobacterium violaceum*, demonstrates significant potency, particularly against Gram-positive bacteria.^[1] However, a comprehensive understanding of its clinical potential, especially concerning the development of cross-resistance, remains largely unexplored in publicly available scientific literature. This guide synthesizes the current knowledge of **Aerocyanidin**, including its biological activity and likely mechanism of action, while highlighting the critical gap in cross-resistance data.

Performance and Spectrum of Activity

Aerocyanidin is characterized by a rare isonitrile group, which is crucial for its biological activity.^[1] Its antibacterial spectrum is primarily directed towards Gram-positive pathogens.^[1]

Quantitative Data Summary

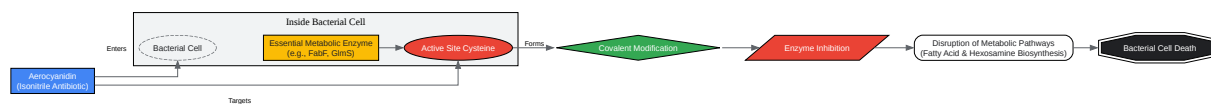
Limited quantitative data is available for **Aerocyanidin**. The most notable is its potent activity against *Staphylococcus aureus*, a significant human pathogen.

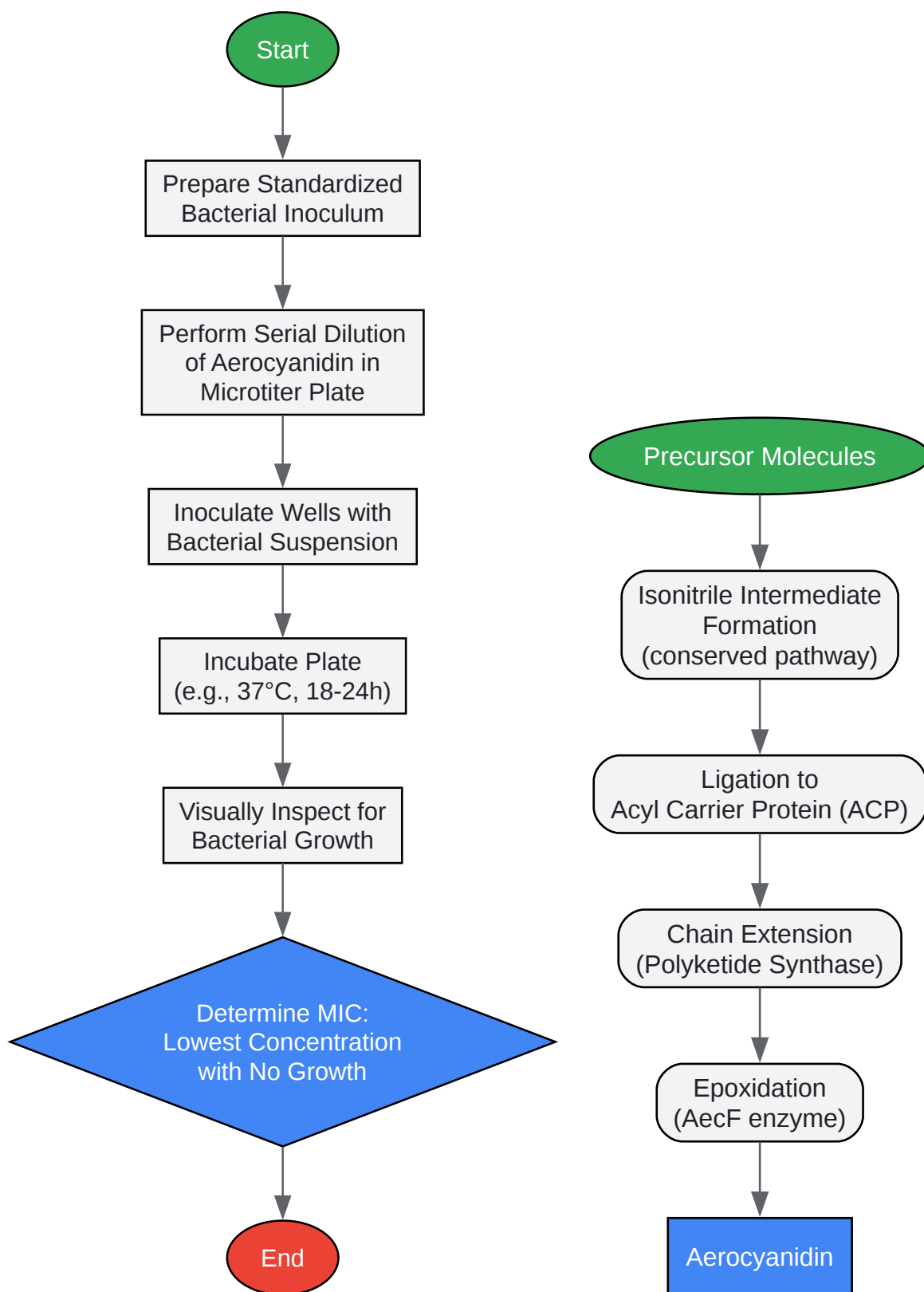
Compound	Target Organism	Minimum Inhibitory Concentration (MIC)	Source
Aerocyanidin	Staphylococcus aureus	< 0.05 μ M	[2]

Note: The instability of **Aerocyanidin**'s epoxy isonitrile structure under both acidic and basic conditions presents a significant challenge for its development as a therapeutic agent.[2]

Postulated Mechanism of Action

Direct studies on the mechanism of action of **Aerocyanidin** are scarce. However, research on other isonitrile-containing antibiotics suggests a likely mode of action involving the covalent modification of essential bacterial enzymes.[3][4] The isonitrile functional group can target and covalently bind to the active site cysteines of enzymes crucial for bacterial survival, such as those involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[3][4] This irreversible inhibition disrupts vital metabolic processes, leading to bacterial cell death.





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